3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by its chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 2-hydroxyacetophenone with p-tolualdehyde in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone. This intermediate is then subjected to cyclization under acidic conditions, often using sulfuric acid, to yield the desired chromen-4-one derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and p-tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one-4-one.
Reduction: Formation of 3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, the compound may induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-7-methoxy-2-methyl-4H-chromen-4-one: Similar structure but with a methyl group instead of a p-tolyl group.
3-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
93175-99-6 |
---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-hydroxy-7-methoxy-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-10-3-5-11(6-4-10)17-16(19)15(18)13-8-7-12(20-2)9-14(13)21-17/h3-9,19H,1-2H3 |
InChI Key |
WHTTVCYTRJNKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.